![molecular formula C21H18ClN5O4 B2567248 4-chloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)-3-nitrobenzamide CAS No. 899745-97-2](/img/structure/B2567248.png)
4-chloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)-3-nitrobenzamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. TAK-659 is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in B-cell receptor signaling and activation of the NF-κB pathway.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
The synthesis and structural analysis of similar compounds offer foundational knowledge for understanding the chemical properties and potential applications of "4-chloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)-3-nitrobenzamide". Research shows the development of compounds with specific structural features aimed at enhancing biological activity or stability. For instance, studies on the synthesis and structure-activity relationships of compounds bearing six- and seven-membered heteroalicycles reveal the significance of molecular structure in determining biological activity, such as gastroprokinetic activity (Morie et al., 1995). Additionally, the synthesis of bis(2,4-diarylimidazol-5-yl) diselenides from N-Benzylbenzamides underscores the role of specific functional groups and molecular frameworks in achieving desired chemical properties (Atanassov et al., 2002).
Pharmacological Activities
The pharmacological activities of structurally related compounds are diverse, ranging from anticonvulsant to antimicrobial and antidiabetic properties. For example, the evaluation of 4-nitro-N-phenylbenzamides for anticonvulsant properties highlights the potential therapeutic applications of nitrobenzamide derivatives in treating seizures (Bailleux et al., 1995). Another study on the synthesis, molecular docking, and dynamic simulation of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives as antidiabetic agents demonstrates the application of such compounds in addressing diabetes through inhibition of specific enzymes (Thakral et al., 2020).
Molecular Docking and Simulation Studies
Molecular docking and simulation studies provide insights into the interaction mechanisms between compounds and biological targets, facilitating the design of more effective and selective therapeutic agents. For instance, research on sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline shows the antimicrobial potency through molecular docking studies, revealing the structural basis for their activity and guiding the development of new antibiotics (Janakiramudu et al., 2017).
Propriétés
IUPAC Name |
4-chloro-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5O4/c22-17-6-3-15(13-19(17)27(29)30)21(28)23-16-4-1-14(2-5-16)18-7-8-20(25-24-18)26-9-11-31-12-10-26/h1-8,13H,9-12H2,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICLYEHKAGYYWFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)-3-nitrobenzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.